molecular formula C21H11NO5S B2707180 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 300556-24-5

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2707180
CAS No.: 300556-24-5
M. Wt: 389.38
InChI Key: QARVHQHYIZLCED-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative featuring a benzo[d]thiazole substituent at the 3-position and a furan-2-carboxylate ester at the 7-position. Coumarin derivatives are widely studied for their fluorescent properties and biological activities, such as enzyme inhibition and sensor applications . This compound’s structure combines a rigid heterocyclic system (benzo[d]thiazole) with a polar ester group (furan-2-carboxylate), influencing its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-6-18(15)28-19)10-12-7-8-13(11-17(12)27-20)26-21(24)16-5-3-9-25-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVHQHYIZLCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiazole Derivative: The synthesis begins with the preparation of the benzothiazole moiety. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Chromone Synthesis: The chromone core is synthesized via the cyclization of o-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide.

    Coupling Reaction: The benzothiazole and chromone derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Furan Carboxylation: Finally, the furan-2-carboxylate group is introduced through esterification or amidation reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and chromone moieties, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromone and furan moieties, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the benzothiazole and chromone structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is C20H15NO5S, with a molecular weight of 381.4 g/mol. It features a complex structure that combines elements of chromenone and benzothiazole, contributing to its diverse reactivity and functional properties.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that derivatives of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research indicates that certain derivatives exhibit potent cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. Research has revealed that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function, thus preventing growth and replication .

Antioxidant Effects

Another notable application is its antioxidant properties. Compounds in this class have been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .

Fluorescent Probes

In material science, this compound has been utilized as a fluorescent probe due to its unique optical properties. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensing technologies. The compound's fluorescence can be tuned by modifying its substituents, allowing for specific targeting in biological systems .

Polymer Composites

This compound is also explored for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The addition of such compounds can improve the durability and functionality of polymers used in various industrial applications .

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated a series of 3-(benzo[d]thiazol-2-yl)-derived compounds for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .
  • Antimicrobial Testing : In a study published in Phytotherapy Research, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings demonstrated promising results, suggesting further exploration for therapeutic use .
  • Fluorescent Probes Development : A recent publication in Chemical Communications highlighted the use of modified versions of this compound as fluorescent probes for live-cell imaging, showcasing its potential in biomedical research applications .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl Pivalate (ZINC2369312)
  • Structure: Replaces furan-2-carboxylate with a bulky pivalate (2,2-dimethylpropanoate) group.
  • Key Differences :
    • Solubility : The pivalate’s hydrophobicity reduces aqueous solubility compared to the furan-2-carboxylate ester, which has a more polar aromatic ring.
    • Metabolic Stability : Bulkier esters like pivalate may resist enzymatic hydrolysis, enhancing metabolic stability in vivo .
3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate (BC-OTf)
  • Structure : Features a triflate (trifluoromethanesulfonate) group instead of furan-2-carboxylate.
  • Key Differences :
    • Reactivity : The triflate group is an excellent leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) to introduce diverse substituents. This contrasts with the furan-2-carboxylate, which is less reactive but more stable under physiological conditions .

Analogues with Modified Coumarin Substituents

3-BTD (3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one)
  • Structure : Retains the benzo[d]thiazole group but has dihydroxy substituents at the 7- and 8-positions.
  • Key Differences :
    • Enzymatic Methylation : The 7,8-dihydroxy groups make 3-BTD a substrate for catechol-O-methyltransferase (COMT), leading to methoxy derivatives (e.g., 3-BTMD). The furan-2-carboxylate ester in the target compound likely avoids such methylation, altering its metabolic pathway .
    • Fluorescence : Hydroxy groups enhance fluorescence quenching in polar environments, whereas ester groups may stabilize emission properties .
Methyl-2-(Furyl-2-yl)-3-methyl-4-oxo-4H-furochromene-8-carboxylate
  • Structure : A furochromene derivative with a methyl ester at the 8-position.
  • Key Differences: Synthetic Accessibility: Synthesized via condensation of formyl-hydroxyfurylchromones with methylbromo acetate, a route distinct from the triflate-mediated esterification used for the target compound . Applications: Furochromenes are less explored for biological sensing but are known for antimicrobial activity, whereas benzo[d]thiazole-coumarins are prioritized in fluorescence-based probes .
Table 1: Comparative Properties of Selected Analogues
Compound Substituent (7-position) Aqueous Solubility COMT Substrate Fluorescence λmax (nm) Key Application
Target Compound Furan-2-carboxylate Moderate No 450–470* Fluorescent probes
3-BTD 7,8-Dihydroxy High Yes 420–440 Enzyme studies
ZINC2369312 (Pivalate) Pivalate Low No N/A Drug development
BC-OTf (Triflate) Triflate Low No 460–480 Synthetic intermediate

*Predicted based on coumarin-ester derivatives .

Biological Activity

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that combines structural features of benzothiazole and coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C20H15NO5S
  • Molecular Weight: 381.4 g/mol
  • CAS Number: 300556-29-0

Biological Activity Overview

Research indicates that compounds containing the benzothiazole moiety, such as this compound, exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Studies have shown that derivatives of benzothiazole possess significant antibacterial potency. For instance, compounds similar to the target molecule demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0033 to 0.046 μg/mL against various bacterial strains, including Staphylococcus pneumoniae and Streptococcus pyogenes . The presence of electron-withdrawing groups in the structure is often correlated with enhanced antibacterial activity.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively documented. For example, certain compounds have shown cytotoxic effects against cancer cell lines with IC50 values lower than those of standard drugs like doxorubicin . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence the anticancer efficacy of these compounds.

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of thiazole-containing compounds, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat T cells, indicating strong potential for further development as an anticancer agent . The molecular dynamics simulations conducted revealed that these compounds interact with target proteins primarily through hydrophobic contacts.

Case Study 2: Antibacterial Potency

Another investigation focused on the antibacterial properties of benzothiazole derivatives found that specific analogs displayed superior activity against S. aureus topoisomerase IV, with MIC values significantly lower than those observed for traditional antibiotics . This suggests a dual-target mechanism that may reduce resistance development in bacteria.

Structure–Activity Relationship (SAR)

The SAR analysis for this compound indicates that:

  • Electron-Withdrawing Groups: Enhance antibacterial activity.
  • Substituents on the Phenyl Ring: Critical for anticancer activity; specific substitutions can lead to improved potency.
  • Hydrophobic Interactions: Play a significant role in binding affinity to biological targets.

Data Tables

Biological ActivityCompoundIC50/MIC ValueReference
Anticancer3-(benzo[d]thiazol-2-yl)-2H-chromen1.61 µg/mL
AntibacterialBenzothiazole Derivative0.0033 µg/mL
AntibacterialAnother Benzothiazole Derivative<0.012 µg/mL

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate?

The synthesis involves multi-step reactions:

  • Coumarin Core Formation : Start with 7-hydroxycoumarin derivatives. Nitration or halogenation at the 7-position enables subsequent functionalization.
  • Benzothiazole Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzothiazole moiety. highlights THF/HCl conditions for analogous benzoxazole derivatives, achieving 76–83% yields after HPLC purification (C18 column, 0.1% TFA in acetonitrile/water) .
  • Furan Esterification : React with furan-2-carboxylic acid chloride under basic conditions (e.g., NaH in THF) to introduce the carboxylate group, as demonstrated in for benzofuran systems .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups and coupling patterns. For example, resolved tautomerism in benzothiazole carboxylates using 2D NMR .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at 375.44 Da for related compounds in ) .
  • X-ray Crystallography : Essential for absolute stereochemistry. used Cu Kα radiation to determine crystal parameters (e.g., space group P21/c) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the benzothiazole moiety?

  • Catalytic Systems : Use Pd(PPh3)4 (2–5 mol%) with ligands like XPhos to enhance cross-coupling efficiency. achieved >80% yields for benzothiazole derivatives under N2 .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates. achieved optimal yields in THF with NaH .
  • Byproduct Mitigation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane). used HPLC to isolate products from nitroaromatic byproducts .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −60°C) identifies tautomerism or rotational barriers, as in for hydrazone derivatives .
  • Crystallographic Validation : High-resolution X-ray data (e.g., R-factor <0.05 in ) resolves ambiguities in planar vs. non-planar conformations .
  • Computational Support : DFT calculations (B3LYP/6-31G*) predict NMR shifts and verify experimental data .

Q. How should researchers design experiments to investigate the photophysical properties of this compound?

  • UV-Vis and Fluorescence : Measure absorption/emission in solvents of varying polarity (e.g., ethanol, DCM). noted bathochromic shifts in benzothiazole-coumarin hybrids due to extended conjugation .
  • Quantum Yield Calculations : Use integrating spheres with reference standards (e.g., quinine sulfate). Substituents like diethylamino groups () enhance fluorescence intensity .
  • Time-Resolved Studies : Picosecond laser systems quantify excited-state lifetimes, correlating with substituent electronic effects.

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed HPLC retention times?

  • Column Variability : Test C18 vs. phenyl-hexyl columns ( used C18 with 0.1% TFA) .
  • pH Effects : Adjust mobile phase pH (2.5–3.5) to stabilize ionization states.
  • Co-eluting Impurities : Use HRMS to detect isobaric species (e.g., ’s LC-MS with ±1 ppm accuracy) .

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic Exchange : For example, keto-enol tautomerism in coumarin derivatives (). Use DMSO-d6 to slow exchange rates .
  • Diastereomer Formation : Check for chiral centers introduced during esterification (e.g., ’s crystallographic data confirmed stereochemistry) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldReference
Coumarin NitrationHNO3/H2SO4, 0°C → RT, 2h70–85%
Benzothiazole CouplingPd(PPh3)4, K2CO3, DMF/H2O, 80°C, 12h75–82%
Furan EsterificationNaH, THF, furan-2-carbonyl chloride, 0°C→RT65–70%

Q. Table 2. Analytical Parameters for Characterization

TechniqueKey ParametersApplication ExampleReference
X-ray CrystallographyCu Kα, λ=1.5418 Å, R-factor <0.05Confirming benzothiazole geometry
LC-MSC18 column, 0.1% TFA, ESI+ modePurity assessment (≥95%)
VT-NMRDMSO-d6, −60°C to 25°CDetecting tautomerism

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